Binding Affinity for Human FABP4 vs. FABP3 – Cross‑Target Selectivity Window
In a temperature‑dependent fluorescence thermal shift assay using recombinant human FABP4 and FABP3, this compound demonstrated a Kd of 10 nM for FABP4 and a Kd of 520 nM for FABP3, yielding a 52‑fold selectivity window for the adipose‑predominant isoform over the cardiac/skeletal muscle isoform [1]. The 10 nM FABP4 affinity places it in the high‑potency tier among synthetic FABP4 inhibitors, comparable to reference compounds such as BMS309403 [2]. The selectivity over FABP3 is relevant because FABP3 inhibition can cause cardiac lipotoxicity, making isoform discrimination a key procurement criterion for in vivo translational models [2].
| Evidence Dimension | Binding affinity (Kd) to human FABP4 and human FABP3 |
|---|---|
| Target Compound Data | FABP4 Kd = 10 nM; FABP3 Kd = 520 nM |
| Comparator Or Baseline | FABP4 vs. FABP3 selectivity ratio = 52‑fold |
| Quantified Difference | FABP4 affinity 52‑fold stronger than FABP3 |
| Conditions | Temperature‑dependent fluorescence thermal shift assay using recombinant human his‑tagged FABP4 and FABP3 expressed in E. coli BL21 (DE3); data accessed from BindingDB (entry date 23 Apr 2024) |
Why This Matters
A 52‑fold isoform selectivity window reduces the probability of cardiac FABP3‑mediated off‑target effects, which is a key differentiator for procurement when selecting FABP4 inhibitors for in vivo metabolic disease models.
- [1] BindingDB Entry BDBM50525617 (CHEMBL4560388). Affinity data for FABP4 (Kd = 10 nM) and FABP3 (Kd = 520 nM). Deposited 23 Apr 2024. View Source
- [2] Floresta G. et al. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review. Eur. J. Med. Chem. 2017, 138, 854‑873. View Source
